Cas no 422289-78-9 (N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide)

N-(4-クロロフェニル)メチル-3-(4-オキソ-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-3-イル)ベンズアミドは、キナゾリン骨格を有する複素環化合物です。この化合物は、分子内にクロロフェニル基とスルファニリデン基を併せ持ち、高い反応性と生物学的活性が期待されます。特に、医薬品中間体としての応用可能性が注目されており、創薬研究における有用な構造単位としての利用が検討されています。分子設計の柔軟性に優れ、標的タンパク質との特異的相互作用が可能な構造特性を有しています。また、結晶性や安定性に優れた物性を示すことから、実験室的取り扱いが比較的容易である点も特徴です。

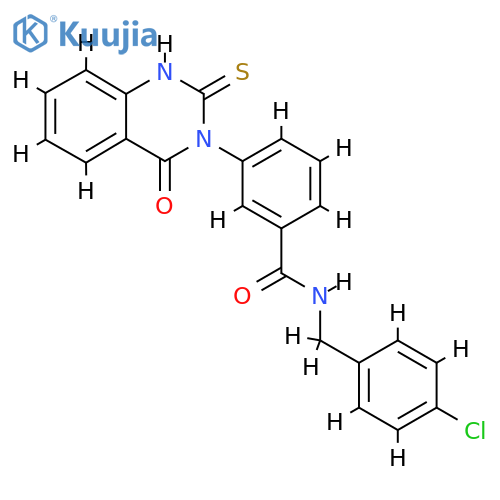

422289-78-9 structure

商品名:N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

CAS番号:422289-78-9

MF:C22H16ClN3O2S

メガワット:421.899342536926

CID:5436903

N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide

-

- インチ: 1S/C22H16ClN3O2S/c23-16-10-8-14(9-11-16)13-24-20(27)15-4-3-5-17(12-15)26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)

- InChIKey: FFEAWJRJEVSEBJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C(C=1[H])N1C(N([H])C2=C([H])C([H])=C([H])C([H])=C2C1=O)=S)=O

N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3168-1896-2mg |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3168-1896-2μmol |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3168-1896-5μmol |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-1896-3mg |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-1896-5mg |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3168-1896-1mg |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3168-1896-4mg |

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide |

422289-78-9 | 90%+ | 4mg |

$66.0 | 2023-04-27 |

N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

422289-78-9 (N-(4-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量